molecular formula C18H25N7OS2 B3599101 2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B3599101
M. Wt: 419.6 g/mol
InChI Key: XWCAAWRENVGCLV-UHFFFAOYSA-N
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Description

2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of triazine, thiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with piperidine under controlled conditions.

    Thiazole Introduction: The thiazole ring is introduced through a nucleophilic substitution reaction involving 2-aminothiazole and the triazine intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazine or thiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Industrial Chemistry: The compound is used as a precursor for the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
  • 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone

Uniqueness

Compared to similar compounds, 2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide stands out due to its unique combination of triazine, thiazole, and piperidine moieties

Properties

IUPAC Name

2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7OS2/c26-14(20-17-19-7-12-27-17)13-28-18-22-15(24-8-3-1-4-9-24)21-16(23-18)25-10-5-2-6-11-25/h7,12H,1-6,8-11,13H2,(H,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCAAWRENVGCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)SCC(=O)NC3=NC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 6
2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

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